molecular formula C21H13Cl2N3O2 B11674686 3-Chloro-N-[2-(3-chlorophenyl)-4-oxo-3,4-dihydroquinazolin-3-YL]benzamide CAS No. 388109-27-1

3-Chloro-N-[2-(3-chlorophenyl)-4-oxo-3,4-dihydroquinazolin-3-YL]benzamide

Cat. No.: B11674686
CAS No.: 388109-27-1
M. Wt: 410.2 g/mol
InChI Key: KJNYPRCSPZUAAS-UHFFFAOYSA-N
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Description

3-Chloro-N-[2-(3-chlorophenyl)-4-oxo-3,4-dihydroquinazolin-3-YL]benzamide is a chemical compound with significant potential in various scientific fields It is characterized by its complex structure, which includes a quinazolinone core, chlorinated phenyl groups, and a benzamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Chloro-N-[2-(3-chlorophenyl)-4-oxo-3,4-dihydroquinazolin-3-YL]benzamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the reaction of 3-chlorobenzoyl chloride with 3-chloroaniline in the presence of a base such as triethylamine. This reaction forms an intermediate, which is then cyclized using a suitable reagent like phosphorus oxychloride to yield the quinazolinone core.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques to ensure high yield and purity. The reaction conditions are carefully controlled to minimize by-products and maximize efficiency.

Chemical Reactions Analysis

Types of Reactions

3-Chloro-N-[2-(3-chlorophenyl)-4-oxo-3,4-dihydroquinazolin-3-YL]benzamide undergoes various chemical reactions, including:

    Substitution Reactions: The chlorinated phenyl groups can participate in nucleophilic aromatic substitution reactions.

    Oxidation and Reduction: The quinazolinone core can be oxidized or reduced under specific conditions to yield different derivatives.

    Coupling Reactions: The benzamide moiety can be modified through coupling reactions with various reagents.

Common Reagents and Conditions

    Nucleophilic Aromatic Substitution: Reagents like sodium methoxide or potassium tert-butoxide in polar aprotic solvents.

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride in anhydrous solvents.

Major Products

The major products formed from these reactions include various substituted quinazolinones, chlorinated benzamides, and other derivatives with potential biological activity .

Scientific Research Applications

3-Chloro-N-[2-(3-chlorophenyl)-4-oxo-3,4-dihydroquinazolin-3-YL]benzamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-Chloro-N-[2-(3-chlorophenyl)-4-oxo-3,4-dihydroquinazolin-3-YL]benzamide involves its interaction with specific molecular targets. It is known to inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to the disruption of critical cellular pathways, making it a potential therapeutic agent for diseases like cancer .

Comparison with Similar Compounds

Similar Compounds

  • 3,5-Dichloro-N-(2-chlorophenyl)benzamide
  • 3,5-Dichloro-N-(4-chlorophenyl)benzamide

Uniqueness

Compared to similar compounds, 3-Chloro-N-[2-(3-chlorophenyl)-4-oxo-3,4-dihydroquinazolin-3-YL]benzamide is unique due to its specific substitution pattern and the presence of the quinazolinone core. This structure imparts distinct chemical and biological properties, making it a valuable compound for research and development .

Properties

CAS No.

388109-27-1

Molecular Formula

C21H13Cl2N3O2

Molecular Weight

410.2 g/mol

IUPAC Name

3-chloro-N-[2-(3-chlorophenyl)-4-oxoquinazolin-3-yl]benzamide

InChI

InChI=1S/C21H13Cl2N3O2/c22-15-7-3-5-13(11-15)19-24-18-10-2-1-9-17(18)21(28)26(19)25-20(27)14-6-4-8-16(23)12-14/h1-12H,(H,25,27)

InChI Key

KJNYPRCSPZUAAS-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(=O)N(C(=N2)C3=CC(=CC=C3)Cl)NC(=O)C4=CC(=CC=C4)Cl

Origin of Product

United States

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